molecular formula C8H5F2N3S B2717902 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299933-69-0

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2717902
CAS No.: 299933-69-0
M. Wt: 213.21
InChI Key: DHXTUPRTHLDAID-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluorophenyl group in this compound imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-difluoroaniline with thiocarbonyl compounds in the presence of oxidizing agents. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the difluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and substituted derivatives of the original compound.

Scientific Research Applications

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenyl isocyanate
  • 2,6-Difluorophenyl isothiocyanate
  • 2,6-Difluorophenyl acrylate

Uniqueness

Compared to similar compounds, 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine has unique properties due to the presence of the thiadiazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with other molecules. Additionally, the difluorophenyl group enhances its stability and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

  • Molecular Formula : C8_8H5_5F2_2N3_3S
  • Molecular Weight : 213.21 g/mol
  • CAS Number : 299933-69-0
  • IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been investigated in various studies. The following sections summarize its antimicrobial, anticancer, and other pharmacological effects.

Antimicrobial Activity

  • Antibacterial Effects :
    • Studies have shown that thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated MIC (Minimum Inhibitory Concentration) values as low as 31.25 μg/mL against E. coli and Streptococcus pyogenes, outperforming standard antibiotics like ofloxacin .
    • The presence of halogen substituents (such as fluorine) appears to enhance antibacterial activity, particularly against Staphylococcus aureus and Bacillus cereus.
  • Antifungal Activity :
    • Thiadiazole derivatives have also shown promising antifungal properties against strains such as Candida albicans and Aspergillus niger. In one study, derivatives exhibited inhibition rates ranging from 58% to 66%, with MIC values comparable to fluconazole .

Anticancer Activity

  • Cytotoxicity :
    • Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have indicated potential efficacy. For example, compounds in this class have demonstrated IC50_{50} values in the sub-micromolar range against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
    • Flow cytometry assays suggest that these compounds induce apoptosis in cancer cells in a dose-dependent manner .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies indicate that:

  • The compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.
  • It has been suggested that the thiadiazole ring system plays a crucial role in mediating these effects through interactions with specific biological targets.

Case Studies and Research Findings

Several case studies highlight the potential of thiadiazole derivatives:

StudyCompoundTargetIC50_{50} / MICFindings
This compoundMCF-7 (cancer)Sub-micromolarInduces apoptosis
Similar thiadiazolesE. coli31.25 μg/mLSuperior to ofloxacin
Similar thiadiazolesC. albicansMIC comparable to fluconazoleSignificant antifungal activity

Properties

IUPAC Name

5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXTUPRTHLDAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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